molecular formula C14H20N2 B14752308 1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine

1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B14752308
M. Wt: 216.32 g/mol
InChI Key: OSOSWLGGNGODMI-UHFFFAOYSA-N
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Description

1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play significant roles in various biological processes. This particular compound is characterized by its indole core substituted with an ethyl group at the 2-position, a methyl group at the 5-position, and a dimethylaminomethyl group at the 3-position.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.

    Alkylation: The indole core is first alkylated at the 2-position using ethyl halides under basic conditions.

    Methylation: The 5-position is then methylated using methyl iodide or similar reagents.

    Dimethylaminomethylation: Finally, the 3-position is functionalized with a dimethylaminomethyl group using formaldehyde and dimethylamine in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethyl group.

    Reduction: Reduction reactions can target the indole ring or the dimethylaminomethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

    1H-indole-3-ylmethanamine: Lacks the ethyl and methyl substitutions.

    1-(2-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine: Lacks the ethyl group at the 2-position.

    1-(2-ethyl-1H-indol-3-yl)-N,N-dimethylmethanamine: Lacks the methyl group at the 5-position.

Uniqueness: 1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the dimethylaminomethyl group, provides distinct steric and electronic properties that differentiate it from other indole derivatives.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(2-ethyl-5-methyl-1H-indol-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C14H20N2/c1-5-13-12(9-16(3)4)11-8-10(2)6-7-14(11)15-13/h6-8,15H,5,9H2,1-4H3

InChI Key

OSOSWLGGNGODMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)C=CC(=C2)C)CN(C)C

Origin of Product

United States

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